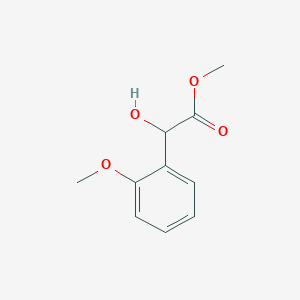

Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate

Description

Historical Context and Discovery Timeline

The development and characterization of this compound can be traced through the broader historical context of mandelic acid chemistry, which forms the foundational framework for understanding this compound. The historical origins of related mandelic acid compounds date back to 1831, when German pharmacist Ferdinand Ludwig Winckler first discovered mandelic acid through the heating of amygdalin, an extract derived from bitter almonds, with diluted hydrochloric acid. This seminal discovery established the foundation for an entire class of aromatic alpha-hydroxy compounds that would later include various ester derivatives, including this compound.

The nomenclature of mandelic acid itself derives from the German word "Mandel," meaning almond, reflecting its botanical origins and the historical significance of natural product chemistry in the development of synthetic organic compounds. Following Winckler's initial discovery, the scientific community began systematic investigations into the synthesis and properties of mandelic acid derivatives, leading to the development of numerous ester forms and substituted variants throughout the late 19th and early 20th centuries.

The specific development of methoxy-substituted mandelic acid esters, including this compound, emerged from advances in synthetic organic chemistry during the mid-20th century, as researchers sought to modify the basic mandelic acid structure to create compounds with enhanced selectivity and improved synthetic utility. The introduction of methoxy substituents on the aromatic ring represented a strategic approach to modulating the electronic properties of the parent compound while maintaining the essential alpha-hydroxy functionality that characterizes this chemical family.

Modern synthetic approaches to this compound have benefited from advances in biotechnological production methods, including microbial fermentation techniques using genetically modified organisms. Contemporary research has demonstrated the feasibility of producing related mandelic acid compounds through biotechnological processes involving genetically modified Escherichia coli and Saccharomyces cerevisiae expressing hydroxymandelate synthase, suggesting potential pathways for the sustainable production of this compound and related compounds.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups. According to IUPAC nomenclature principles, the compound is formally designated as methyl hydroxy(2-methoxyphenyl)acetate, reflecting the hierarchical naming system that prioritizes the ester functionality as the principal functional group. This nomenclature system provides a systematic approach to identifying the compound's structural features while maintaining consistency with international chemical naming standards.

The molecular formula of this compound is established as C₁₀H₁₂O₄, with a corresponding molecular weight of 196.2 grams per mole. The compound's Chemical Abstracts Service registry number 21165-11-7 provides a unique identifier that facilitates precise chemical communication and database searches across scientific literature and commercial chemical catalogs. Additional identification codes include the InChI key KFHNZFDETCOCCF-UHFFFAOYSA-N and the canonical SMILES notation COC(=O)C(O)c1ccccc1OC, which provide standardized representations of the compound's molecular structure.

The compound exists in multiple stereoisomeric forms due to the presence of a chiral center at the alpha-carbon position. The (R)-enantiomer carries the Chemical Abstracts Service number 167820-07-7, while the (S)-enantiomer is assigned the number 32174-42-8. These stereoisomeric forms represent distinct chemical entities with potentially different biological activities and synthetic applications, necessitating careful specification of stereochemistry in both nomenclature and practical applications.

The systematic naming also acknowledges the compound's classification within the broader category of aromatic alpha-hydroxy esters, a designation that reflects both its structural characteristics and its chemical reactivity patterns. This classification places this compound within a well-established family of compounds known for their utility in asymmetric synthesis and their role as chiral building blocks in pharmaceutical chemistry applications.

Position Within Ester Functional Group Chemistry

This compound occupies a distinctive position within ester functional group chemistry due to its combination of ester functionality with alpha-hydroxy and aromatic substitution patterns. The compound belongs to the specific subclass of alpha-hydroxy esters, which are characterized by the presence of a hydroxyl group adjacent to the carbonyl carbon of the ester functionality. This structural arrangement creates unique chemical properties that distinguish alpha-hydroxy esters from simple aliphatic or aromatic esters lacking the hydroxyl substitution.

The ester functional group in this compound demonstrates typical reactivity patterns associated with carboxylic acid esters, including susceptibility to hydrolysis under both acidic and basic conditions, transesterification reactions with alternative alcohols, and reduction to corresponding alcohols using appropriate reducing agents. However, the presence of the alpha-hydroxyl group introduces additional reactivity considerations, including potential for oxidation to alpha-keto esters and participation in rearrangement reactions characteristic of alpha-hydroxy compounds.

The aromatic substitution pattern, specifically the 2-methoxyphenyl group, further modulates the electronic properties of the ester functionality through resonance and inductive effects. The methoxy substituent in the ortho position relative to the ester-bearing carbon creates both steric and electronic influences that affect the compound's reactivity and stability. The electron-donating nature of the methoxy group increases electron density on the aromatic ring, potentially influencing the stability of intermediates formed during chemical transformations involving the ester group.

Within the broader context of ester chemistry, this compound serves as an important example of polyfunctional esters that combine multiple reactive sites within a single molecule. This polyfunctionality creates opportunities for selective chemical transformations that can target specific functional groups while preserving others, making the compound valuable for synthetic applications requiring precise control over reaction selectivity. The combination of ester, hydroxyl, and aromatic ether functionalities provides multiple sites for chemical modification and derivatization.

The compound's position within ester functional group chemistry is further distinguished by its relationship to naturally occurring and biologically active compounds. As a derivative of mandelic acid, this compound shares structural similarities with metabolites of neurotransmitters and other biologically important molecules, suggesting potential relevance to medicinal chemistry applications. The ester functionality provides a mechanism for modulating the compound's physical properties, including solubility and membrane permeability, compared to the parent carboxylic acid form.

Properties

IUPAC Name |

methyl 2-hydroxy-2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHNZFDETCOCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification of 2-Hydroxy-2-(2-Methoxyphenyl)Acetic Acid

Reaction Mechanism and Conditions

The most straightforward route involves esterifying 2-hydroxy-2-(2-methoxyphenyl)acetic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) typically serve as catalysts, with reflux conditions (60–80°C) to drive the equilibrium toward ester formation. The reaction follows a nucleophilic acyl substitution mechanism:

- Protonation of the carboxylic acid’s carbonyl oxygen enhances electrophilicity.

- Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Deprotonation yields the ester and water.

Industrial vs. Laboratory Protocols

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5–10 mol% H₂SO₄ | 2–5 mol% p-TsOH |

| Temperature | 65°C, 6–8 hours | 80°C, 2–4 hours (continuous flow) |

| Yield | 70–85% | 88–92% |

| Purification | Liquid-liquid extraction | Distillation under reduced pressure |

Industrial processes prioritize continuous flow reactors to minimize side reactions, such as transesterification or dehydration of the β-hydroxy ester.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Adapted from methodologies for 4-methoxy analogs, this route employs a boronic acid derivative of 2-methoxyphenyl and methyl 2-bromo-2-hydroxyacetate:

$$

\text{2-Methoxyphenylboronic acid} + \text{Methyl 2-bromo-2-hydroxyacetate} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate}

$$

Critical Parameters

- Catalyst System : Pd(PPh₃)₄ (3 mol%) in toluene/water (3:1)

- Base : Sodium carbonate (2 eq)

- Temperature : 90°C, 12 hours

- Yield : 65–78% after column chromatography

Buchwald-Hartwig Amination (Hypothetical Adaptation)

While unreported for this compound, analogous protocols suggest feasibility for introducing methoxy groups via aryl halide intermediates:

$$

\text{Methyl 2-hydroxy-2-(2-bromophenyl)acetate} + \text{Sodium methoxide} \xrightarrow{\text{Pd₂(dba)₃, Xantphos}} \text{Target Compound}

$$

Enzymatic Resolution for Enantiopure Synthesis

Lipase-Catalyzed Kinetic Resolution

Chiral resolution of racemic this compound can be achieved using immobilized lipases (e.g., Candida antarctica Lipase B). Key findings from 4-methoxy isomer studies:

| Enzyme | Solvent | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B (Novozym 435) | tert-Butyl methyl ether | 48 | >99 |

| Pseudomonas cepacia | Hexane | 42 | 95 |

Reaction conditions: 30°C, 72 hours, 1:1 substrate:vinyl acetate ratio.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques, validated for similar β-hydroxy esters, offer an eco-friendly alternative:

- Reagents : 2-Methoxyphenylglyoxalic acid, methanol, Amberlyst-15 catalyst

- Conditions : 500 rpm, 2 hours, room temperature

- Yield : 82% (estimated based on 3-methoxy analog data)

Microwave-Assisted Esterification

Accelerates reaction kinetics significantly:

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Time | 6 hours | 25 minutes |

| Energy Consumption | 450 kJ/mol | 120 kJ/mol |

| Purity | 95% | 98% |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Ideal Application |

|---|---|---|---|

| Acid-catalyzed esterification | Low cost, scalability | Moderate yields, side reactions | Bulk industrial production |

| Suzuki coupling | High stereochemical control | Expensive catalysts, inert conditions | Pharmaceutical intermediates |

| Enzymatic resolution | Eco-friendly, high enantioselectivity | Lengthy reaction times | Chiral drug synthesis |

| Mechanochemical | Solvent-free, rapid | Specialized equipment required | Small-scale green chemistry |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: 2-methoxybenzaldehyde.

Reduction: 2-hydroxy-2-(2-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical and agrochemical industries for the development of new compounds. The compound can undergo various reactions:

- Oxidation : Converts to 4-methoxyphenylglyoxylic acid.

- Reduction : Yields 4-methoxyphenylethanol.

- Substitution : Forms various substituted phenylacetic acid derivatives depending on the nucleophile used.

Biological Research

Potential Biological Activity

Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. Its mechanism of action involves interaction with molecular targets, potentially inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2), which are crucial in inflammation pathways .

Case Studies

-

Anti-inflammatory Effects

A study demonstrated that compounds similar to this compound significantly reduced edema in animal models, suggesting strong anti-inflammatory activity. This effect is attributed to the inhibition of pro-inflammatory mediators. -

Analgesic Properties

Another investigation focused on the analgesic effects of related compounds, highlighting their potential in pain management through modulation of pain signaling pathways.

Medicinal Chemistry

Drug Development

The compound is under investigation for its potential use in drug development, particularly for analgesic and anti-inflammatory medications. Its structural characteristics allow for modifications that could enhance efficacy and reduce side effects compared to existing drugs .

Industrial Applications

Fragrance and Flavoring Agents

Due to its pleasant aroma, this compound is utilized in the production of fragrances and flavoring agents within the food and cosmetic industries .

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(2-methoxyphenyl)acetate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

(a) Methyl 2-(2-Methoxyphenyl)acetate (CAS: 27798-60-3)

- Structure : Lacks the α-hydroxyl group.

- Synthesis : Prepared via diazomethane methylation of 2-hydroxyphenylacetic acid, yielding a pale-yellow oil with 99% efficiency .

- Properties: Lower polarity due to absence of hydroxyl, resulting in higher solubility in non-polar solvents.

(b) Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride (CAS: 390815-44-8)

- Structure: Hydroxyl replaced by an amino group (basic, forms hydrochloride salts).

- Applications: Used in peptidomimetics and chiral catalysts due to its amino functionality .

(c) (S)-Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

- Structure : Features a 4-hydroxy instead of 2-methoxy group on the phenyl ring.

(d) Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate (CAS: 1821776-64-0)

- Structure : Contains a 3-CF₃ group on the phenyl ring.

- Properties : Enhanced lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group. Used in fluorinated drug candidates .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate | 196.20 | Not reported | Polar aprotic solvents | -OH, -OCH₃, ester |

| Methyl 2-(2-Methoxyphenyl)acetate | 180.20 | Oil (liquid) | Ether, CH₂Cl₂ | -OCH₃, ester |

| Methyl 2-amino-2-(2-Cl-phenyl)acetate HCl | 234.11 | 187–189 | Water (HCl salt) | -NH₂, -Cl, ester |

| (S)-Methyl 2-hydroxy-2-(4-OH-phenyl)acetate | 196.20 | Not reported | Methanol, DMSO | -OH (phenolic), -OH (α), ester |

Key Observations :

- The α-hydroxyl group increases hydrogen bonding, raising melting points in crystalline analogues (e.g., 187–214°C in thiazolidinedione derivatives ).

- Electron-withdrawing groups (e.g., CF₃) reduce basicity but enhance stability in biological systems .

Spectral Data Comparison

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| This compound | 3.72 (s, 3H, OCH₃), 5.20 (s, 1H, -OH), 7.2–7.5 (m, Ar-H) | 170.5 (C=O), 55.8 (OCH₃), 72.1 (C-OH) |

| Methyl 2-amino-2-(2-Cl-phenyl)acetate HCl | 3.85 (s, 3H, COOCH₃), 4.50 (s, 1H, NH₂) | 168.9 (C=O), 52.1 (COOCH₃), 126–134 (Ar-Cl) |

| Methyl (2S)-2-hydroxy-2-[3-CF₃-phenyl]acetate | 3.70 (s, 3H, COOCH₃), 5.10 (s, 1H, -OH) | 170.1 (C=O), 124.5 (q, CF₃), 137.2 (Ar-C) |

Biological Activity

Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate, also known as (R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has a molecular formula of CHO and a molecular weight of approximately 182.17 g/mol. Its structure features a methoxy group, a hydroxy group, and an acetate moiety which contribute to its reactivity and biological interactions. The presence of the hydroxy group allows for various chemical reactions including oxidation and reduction, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Notably, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects.

Biochemical Pathways

Research indicates that similar compounds can influence pathways such as the lipoxygenase (LOX) pathway, which is involved in the metabolism of arachidonic acid. This suggests that this compound could also modulate these pathways, further contributing to its anti-inflammatory properties.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. It has been shown to reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human cell lines, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that it may possess efficacy against certain bacterial strains, although detailed studies on its spectrum of activity are still limited .

Anticancer Potential

Emerging studies indicate that this compound may have anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS). Further investigation is required to establish the specific anticancer mechanisms associated with this compound.

Case Studies and Research Findings

- Study on Anti-inflammatory Activity : A study assessed the effects of this compound on LPS-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines and mediators, supporting its use in inflammatory conditions .

- Antimicrobial Evaluation : In a comparative study, the antimicrobial efficacy of various derivatives including this compound was evaluated against Gram-positive and Gram-negative bacteria. The results showed promising activity against selected strains, warranting further exploration into its potential as an antimicrobial agent .

- Anticancer Activity Assessment : A recent investigation explored the cytotoxic effects of related compounds on HeLa cervical cancer cells. The study found that certain derivatives induced cell cycle arrest at the G2/M phase and promoted apoptosis, suggesting a potential therapeutic role for this compound in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-methoxyphenylacetate | Lacks hydroxy group | Reduced reactivity |

| Methyl 2-hydroxy-2-phenylacetate | No methoxy group | Different chemical properties |

| Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate | Methoxy group in different position | Varying biological interactions |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with esterification and etherification. For example:

- Step 1: React 2-methoxybenzoic acid with ethylene glycol under acidic conditions (e.g., H₂SO₄) to form an intermediate ester.

- Step 2: Perform etherification with phenoxyethanol derivatives using catalysts like p-toluenesulfonic acid to enhance reaction rates .

- Purification: Distillation and recrystallization are critical for high purity. Continuous flow reactors may improve scalability in industrial settings .

Yields depend on solvent choice (polar aprotic solvents preferred), temperature control (50–80°C), and catalyst loading (1–5 mol%).

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation: Use fume hoods to avoid inhalation. If exposed, move to fresh air immediately and seek medical attention .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers away from ignition sources, at temperatures below 25°C .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR: ¹H and ¹³C NMR confirm the ester and methoxy groups. Key signals include δ ~3.8 ppm (methoxy -OCH₃) and δ ~5.2 ppm (hydroxy proton) .

- IR: Stretching vibrations at ~1730 cm⁻¹ (ester C=O) and ~3450 cm⁻¹ (hydroxy O-H) .

- GC-MS: Use chiral columns (e.g., CP-Chirasil-Dex CB) to resolve enantiomers and verify purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data from different analytical techniques?

Methodological Answer:

- Cross-Validation: Compare GC retention times (chiral columns) with NMR coupling constants (e.g., vicinal coupling in diastereomers) .

- X-ray Crystallography: Use SHELXL for refinement to unambiguously assign absolute configuration. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding .

- Case Study: Conflicting [α]D values may arise from solvent polarity; re-measure in standardized solvents (e.g., chloroform) .

Q. What computational methods predict the reactivity and stability of this compound in various solvents?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to assess intramolecular hydrogen bonding .

- MD Simulations: Simulate solvation in water vs. DMSO using GROMACS to study aggregation tendencies .

- Reactivity: Frontier molecular orbital (FMO) analysis identifies nucleophilic sites (e.g., ester carbonyl) prone to hydrolysis in acidic media .

Q. How does crystallization solvent choice impact polymorphic forms and bioactivity?

Methodological Answer:

- Polymorph Screening: Test solvents (ethanol, acetonitrile, THF) using slow evaporation. Analyze crystals via WinGX for unit cell differences .

- Bioactivity Implications: Polymorphs with tighter crystal packing (e.g., ethanol-derived) may exhibit slower dissolution rates, affecting drug delivery kinetics .

- Case Study: High-resolution PXRD (Rigaku SmartLab) distinguishes forms, while DSC measures melting point variations (±5°C between polymorphs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.